molecular formula C13H16N2O B12083656 4-(Benzyloxy)piperidine-1-carbonitrile

4-(Benzyloxy)piperidine-1-carbonitrile

Cat. No.: B12083656
M. Wt: 216.28 g/mol
InChI Key: QAMJSSSERFGTOC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)piperidine-1-carbonitrile is an organic compound with the molecular formula C13H16N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The benzyloxy group attached to the piperidine ring and the carbonitrile group at the nitrogen position make this compound unique and of interest in various fields of research.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-phenylmethoxypiperidine-1-carbonitrile

InChI

InChI=1S/C13H16N2O/c14-11-15-8-6-13(7-9-15)16-10-12-4-2-1-3-5-12/h1-5,13H,6-10H2

InChI Key

QAMJSSSERFGTOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCC2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)piperidine-1-carbonitrile can be achieved through several methods.

Industrial Production Methods

Industrial production of 4-(Benzyloxy)piperidine-1-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)piperidine-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy piperidine oxides, while reduction can produce benzyloxy piperidine amines .

Scientific Research Applications

Pharmacological Properties

4-(Benzyloxy)piperidine-1-carbonitrile has been identified as a selective antagonist of the dopamine D4 receptor (D4R). The D4R is implicated in several neuropsychiatric disorders, including schizophrenia and Parkinson's disease. Research indicates that compounds with a benzyloxy piperidine scaffold can modulate D4R activity, which may help mitigate symptoms associated with these conditions.

Key Findings:

  • Dopamine Receptor Modulation : The compound has shown promise in modulating D4R activity, with studies indicating improved selectivity over other dopamine receptor subtypes. This selectivity is crucial for minimizing side effects associated with broader-spectrum dopamine antagonists .
  • In Vivo Stability : Recent studies have reported that derivatives of this compound exhibit enhanced stability in biological systems compared to previously known D4R antagonists, making them suitable candidates for further development .

Parkinson’s Disease

The modulation of D4R by 4-(Benzyloxy)piperidine-1-carbonitrile has significant implications for treating L-DOPA-induced dyskinesias (LID), a common side effect of long-term L-DOPA therapy in Parkinson's disease patients. Research has demonstrated that selective D4R antagonists can reduce abnormal involuntary movements associated with LID .

Schizophrenia

The compound is also being explored for its potential therapeutic effects in schizophrenia. Given that the D4R is involved in the dopaminergic pathways associated with this disorder, the selective antagonism provided by 4-(Benzyloxy)piperidine-1-carbonitrile may offer new avenues for treatment strategies aimed at alleviating symptoms without the adverse effects linked to traditional antipsychotics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 4-(Benzyloxy)piperidine-1-carbonitrile is essential for optimizing its pharmacological properties. Researchers have conducted extensive SAR studies to identify modifications that enhance potency and selectivity towards D4R.

ModificationEffect on PotencySelectivity
Addition of halogen groupsIncreased potency (e.g., 3-fluorobenzyl derivative shows K_i = 167 nM)Maintains selectivity over other receptors
Alteration of nitrogen substituentsVariable effects on activitySome modifications lead to loss of activity
Introduction of phenyl groupsEnhanced stability and brain penetrationImproved pharmacokinetic profiles

These findings suggest that careful manipulation of the compound's structure can yield derivatives with improved therapeutic profiles.

Case Studies

Recent studies have highlighted the efficacy of 4-(Benzyloxy)piperidine-1-carbonitrile and its derivatives in preclinical models:

  • Study on L-DOPA-induced Dyskinesias : In a mouse model, specific derivatives demonstrated a dose-dependent reduction in abnormal involuntary movement scores, indicating their potential utility in managing LID .
  • Schizophrenia Models : Compounds derived from this scaffold were tested in behavioral models related to schizophrenia, showing promise in reducing hyperactivity and improving cognitive deficits associated with dopaminergic dysfunction .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)piperidine-1-carbonitrile involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain receptors or enzymes, while the carbonitrile group can participate in nucleophilic or electrophilic reactions. These interactions can modulate biological pathways and exert various effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
  • 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid
  • 1-(Benzyloxycarbonyl)isonipecotic acid

Uniqueness

4-(Benzyloxy)piperidine-1-carbonitrile is unique due to its specific functional groups and their arrangement. This uniqueness allows it to participate in distinct chemical reactions and exhibit particular biological activities that may not be observed in similar compounds .

Biological Activity

4-(Benzyloxy)piperidine-1-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the scientific literature surrounding its synthesis, biological evaluations, and mechanisms of action.

Chemical Structure and Properties

4-(Benzyloxy)piperidine-1-carbonitrile features a piperidine ring substituted with a benzyloxy group and a carbonitrile functional group. Its molecular formula is C12H14N2O, with a molecular weight of 202.25 g/mol. The structural characteristics suggest potential interactions with various biological targets.

Synthesis

The synthesis of 4-(benzyloxy)piperidine-1-carbonitrile typically involves multi-step organic reactions, including the formation of the piperidine ring followed by the introduction of the benzyloxy and carbonitrile groups. A common synthetic route includes:

  • Formation of Piperidine : Starting from an appropriate precursor, the piperidine ring is formed through cyclization.
  • Substitution Reactions : The benzyloxy group is introduced via nucleophilic substitution.
  • Nitrile Formation : The final step involves converting a suitable precursor into the carbonitrile group.

Antidopaminergic Activity

Research has indicated that compounds similar to 4-(benzyloxy)piperidine-1-carbonitrile exhibit significant activity at dopamine receptors, particularly dopamine receptor D4 (D4R). This receptor is implicated in various neurological conditions, including Parkinson's disease. Studies have shown that derivatives of this compound can act as selective D4R antagonists, demonstrating improved stability and selectivity compared to other dopamine receptor antagonists .

Antiplasmodium Activity

A study focused on piperidine-4-carbonitriles, including 4-(benzyloxy)piperidine-1-carbonitrile, evaluated their potential against Plasmodium species. These compounds were synthesized and screened for antiplasmodium activity, revealing promising results that warrant further exploration for therapeutic applications in malaria treatment .

The biological activity of 4-(benzyloxy)piperidine-1-carbonitrile may involve several mechanisms:

  • Receptor Binding : The compound likely binds to specific receptors (e.g., D4R), modulating their activity and influencing downstream signaling pathways.
  • Enzyme Interaction : It may also interact with enzymes involved in neurotransmitter metabolism or other cellular processes, affecting physiological responses.

Case Studies

  • Dopamine Receptor Antagonism :
    • A study characterized several benzyloxy piperidine compounds as D4R antagonists. The most potent compound showed a Ki value of 96 nM, indicating strong binding affinity .
    • This work highlights the potential therapeutic implications for managing conditions such as Parkinson’s disease through modulation of dopaminergic pathways.
  • Antimalarial Screening :
    • Another investigation synthesized various piperidine derivatives and assessed their antiplasmodium activity. The results indicated that certain modifications to the piperidine structure enhanced biological efficacy against malaria parasites .

Data Summary

PropertyValue
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Key Biological ActivitiesD4R antagonism, Antiplasmodium
Notable Ki Value96 nM (for D4R)

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